Cefdaloxime pentexil tosilate
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Overview
Description
Cefdaloxime pentexil tosilate is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is a prodrug, which means it is metabolized in the body to produce the active antibiotic form, cefdaloxime .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefdaloxime pentexil tosilate involves multiple steps, starting from the core cephalosporin structureThe final step involves the tosylation to produce the tosilate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process includes purification steps to ensure the final product meets the required purity standards. The use of p-toluenesulfonic acid is common in the tosylation step to produce the tosilate salt .
Chemical Reactions Analysis
Types of Reactions: Cefdaloxime pentexil tosilate undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active antibiotic form, cefdaloxime.
Substitution Reactions: The methoxymethyl group can be substituted under certain conditions to modify the compound’s properties.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions in the presence of water and enzymes.
Substitution: Can be carried out using various nucleophiles under controlled conditions.
Major Products:
Scientific Research Applications
Cefdaloxime pentexil tosilate has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Cefdaloxime pentexil tosilate exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefixime: An oral third-generation cephalosporin with similar antibacterial properties.
Uniqueness: Cefdaloxime pentexil tosilate is unique due to its prodrug nature, which allows for improved oral bioavailability compared to some other cephalosporins. Its tosylate form also enhances its stability and solubility .
Properties
Molecular Formula |
C21H27N5O8S2 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyloxy)ethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H27N5O8S2/c1-9(34-19(30)21(2,3)4)33-18(29)14-10(6-32-5)7-35-17-13(16(28)26(14)17)24-15(27)12(25-31)11-8-36-20(22)23-11/h8-9,13,17,31H,6-7H2,1-5H3,(H2,22,23)(H,24,27) |
InChI Key |
RLXNXADDILQOQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NO)C3=CSC(=N3)N)COC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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